2-Amino-6-methylpyridin-4-ol
Description
Significance within Heterocyclic Chemistry and Pyridone Derivatives
Heterocyclic chemistry is a vast and vital branch of organic chemistry, and pyridine (B92270) derivatives are among its most important members. These compounds are integral to many natural products, pharmaceuticals, and functional materials. 2-Amino-6-methylpyridin-4-ol (B2643011), as a substituted pyridine, serves as a valuable building block in the synthesis of a variety of other heterocyclic systems. evitachem.com The presence of multiple functional groups—amino, methyl, and hydroxyl—on the pyridine ring allows for a range of chemical transformations, making it a versatile precursor for creating more complex molecular architectures. chemicalbook.com
Pyridone derivatives, a subclass of pyridine compounds, are of particular importance. The pyridone structure is a key pharmacophore found in numerous therapeutic agents. nih.gov Research into pyridinone derivatives has explored their potential in various applications. For instance, some pyridinone derivatives have been investigated for their biological activities. The structural framework of this compound is closely related to the pyridone core, suggesting its potential as a starting material for the development of novel pyridone-based compounds.
Tautomerism and Isomerism of 4-Hydroxypyridines and 1H-Pyridin-4-ones
A fundamental characteristic of 4-hydroxypyridine (B47283) and its derivatives is the phenomenon of tautomerism, specifically keto-enol tautomerism. 4-Hydroxypyridine can exist in equilibrium with its tautomeric form, 4-pyridone (or 1H-pyridin-4-one). wikipedia.orgnih.gov This equilibrium is sensitive to the surrounding environment. In solution, particularly in polar solvents, the pyridone form is generally favored. wikipedia.org Conversely, in the gas phase, the enol form (4-hydroxypyridine) tends to be the more dominant species. wikipedia.org This tautomeric relationship is crucial as it influences the compound's reactivity and physical properties.
The pyridone tautomer is aromatic because the lone pair of electrons on the nitrogen atom can be delocalized into the ring system. chemtube3d.com Intermolecular hydrogen bonding, both in solution and in the solid state, also plays a significant role in stabilizing the pyridone form. chemtube3d.com This tautomerism is not limited to the parent compound; substituted 4-hydroxypyridines, such as this compound, also exhibit this behavior. The presence of the amino and methyl groups can influence the position of the tautomeric equilibrium.
Isomerism in hydroxypyridines is also a key consideration. Besides the 4-hydroxy isomer, 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123) also exist. stenutz.eu Each of these isomers has distinct chemical and physical properties. 2-Hydroxypyridine also exhibits tautomerism with 2-pyridone. wikipedia.org The specific placement of the hydroxyl group on the pyridine ring dictates the electronic and steric properties of the molecule, thereby influencing its reactivity and potential applications.
Structural Characteristics of this compound
The molecular structure of this compound consists of a central pyridine ring. An amino group (-NH₂) is attached at the second position, a methyl group (-CH₃) at the sixth position, and a hydroxyl group (-OH) at the fourth position. ontosight.ai The presence of both a basic amino group and an acidic hydroxyl group gives the molecule amphoteric properties.
The precise arrangement of atoms and bond lengths can be determined through techniques such as X-ray crystallography and computational modeling. For related compounds like 2-amino-6-methylpyridine (B158447), experimental and theoretical studies have provided detailed insights into their molecular geometry. researchgate.net For instance, the crystal structure of a co-crystal involving 2-amino-6-methylpyridine has been analyzed, revealing details about intermolecular interactions like hydrogen bonding. researchgate.net Similarly, the crystal structure of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate (B104242) shows that the cation is protonated at the pyridine nitrogen atom. researchgate.net
Spectroscopic methods are also crucial for elucidating the structure of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and mass spectrometry would provide characteristic data for this compound. For example, the ¹H NMR spectrum of the related 2-amino-6-methylpyridine shows distinct signals for the aromatic protons and the methyl and amino groups. chemicalbook.com The IR spectrum would show characteristic absorption bands for the N-H, O-H, C-N, and C=C bonds.
Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 2-Amino-6-methylpyridine | 4-Hydroxypyridine |
| Molecular Formula | C₆H₈N₂O chembk.com | C₆H₈N₂ nih.gov | C₅H₅NO ontosight.ai |
| Molar Mass | 124.14 g/mol chembk.com | 108.14 g/mol sigmaaldrich.com | 95.10 g/mol |
| Appearance | - | Yellowish crystalline solid chemicalbook.com | Colorless crystalline solid ontosight.ai |
| Melting Point | - | 40-44 °C sigmaaldrich.com | ~170-180 °C ontosight.ai |
| Boiling Point | - | 208-209 °C sigmaaldrich.com | - |
| CAS Number | 79175-91-0 chembk.com | 1824-81-3 sigmaaldrich.com | 626-64-2 ontosight.ai |
Structure
3D Structure
Properties
IUPAC Name |
2-amino-6-methyl-1H-pyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQOFJKJTMICBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Amino-6-methylpyridin-4-ol (B2643011) and its Analogues
The construction of the this compound core can be approached through various synthetic strategies, leveraging both classical and contemporary methodologies. These routes often involve the sequential introduction of functional groups onto a pre-existing pyridine (B92270) or precursor ring.
While direct literature on a hybrid flow-batch synthesis for this compound is not prevalent, a practical and scalable method has been developed for the structurally similar compound, 2-(dimethylamino)-6-methylpyridin-4-ol. This approach addresses the challenges of safety, scalability, and yield that can be encountered in traditional batch syntheses. acs.orgcsu.edu.auacs.orgtib.euresearchgate.net
A hybrid flow-batch model combines the advantages of continuous flow chemistry and traditional batch processing to manage difficult or hazardous reaction steps effectively. acs.orgcsu.edu.auacs.orgresearchgate.net For the synthesis of the analogue, the process began with the inexpensive starting material 6-chloro-2-picoline. acs.org
The key steps in this hybrid approach are:
Flow-based Amination : The initial substitution of the chloro group with a dimethylamino group was performed under continuous flow conditions. This method allows for precise control over reaction parameters and enhances safety, particularly for exothermic reactions. acs.org
Batch-based Borylation : The subsequent selective metal-catalyzed borylation of the pyridine ring to install a pinacol (B44631) boronate was conducted in a batch reactor. This step benefits from the simplicity and equipment availability of batch processing for reactions that are less hazardous or require longer reaction times. acs.org
Flow-based Oxidation : The final step, the oxidation of the boronate ester to the desired pyridin-4-ol, was again carried out in a continuous flow setup. This was particularly advantageous for managing the use of basic hydrogen peroxide, an energetic reagent. The flow process, utilizing intermittent flow fill-empty reactors, allowed for safe and efficient oxidation on a large scale. acs.org
This hybrid methodology successfully produced multigram quantities of the key intermediate, demonstrating its potential for the scalable and efficient production of substituted pyridin-4-ols like this compound. acs.orgcsu.edu.au
Several fundamental synthetic strategies for producing aminopyridines can be adapted for the synthesis of pyridin-4-ol derivatives.
The reaction of α-picoline (2-methylpyridine) with aminating agents is a direct method to introduce an amino group at the 2-position, yielding 2-amino-6-methylpyridine (B158447), a key precursor.
Chichibabin Reaction : This classic method involves the reaction of a pyridine derivative with sodium amide (NaNH₂) in an inert solvent like xylene, often at high temperatures. google.com The reaction proceeds via nucleophilic amination at the 2-position, followed by the elimination of a hydride ion. youtube.com While effective, this process requires stringent anhydrous conditions and careful handling of sodium amide and the resulting sodium hydride. google.com
Catalytic Amination : Alternative methods involve reacting α-picoline with ammonia (B1221849) in the presence of catalysts. For instance, cobalt-containing catalysts have been used, although yields can be moderate. google.com
Reaction with Chloramine (B81541) : The use of chloramine as an aminating agent for α-picoline is another known route. However, the instability and handling difficulties associated with chloramine, along with a complex isolation process, present significant disadvantages. google.com
| Method | Aminating Agent | Key Conditions | Advantages | Disadvantages |
| Chichibabin Reaction | Sodium amide (NaNH₂) | High temperature, inert solvent (e.g., xylene) | Direct amination | Requires anhydrous conditions, hazardous reagents (NaNH₂, NaH) google.com |
| Catalytic Amination | Ammonia (NH₃) | Cobalt-containing catalysts | Uses readily available ammonia | Moderate yields reported google.com |
| Chloramine Reaction | Chloramine (NH₂Cl) | - | Direct amination | Unstable/hazardous reagent, cumbersome isolation google.com |
Directly converting a hydroxyl group on a pyridine ring to an amino group can be challenging. However, several strategies exist:
From Halopyridines : A common approach is to first convert the hydroxypyridine to a halopyridine (e.g., a bromopyridine), which is then subjected to amination. Copper-catalyzed amination reactions have proven efficient for converting bromopyridine derivatives into aminopyridines. rsc.org A typical system involves using a copper(I) oxide (Cu₂O) catalyst with a ligand like N,N'-dimethylethylenediamine (DMEDA) and aqueous ammonia in a solvent such as ethylene (B1197577) glycol. rsc.org
Microwave-Assisted Amination : Direct replacement of a hydroxyl group with an amino group has been achieved in related heterocyclic systems, such as 4-hydroxy-6-methyl-2-pyrone, using microwave irradiation. nih.gov This method, when successful, dramatically shortens reaction times and can improve yields by reacting the hydroxypyrone with primary amines like benzylamine, leading to the corresponding 4-amino-2-pyridones. nih.gov This suggests a potential pathway for the direct amination of hydroxypyridines under specific conditions.
Modern catalytic methods offer powerful tools for the direct functionalization of C-H bonds on the pyridine ring, which can be used to install amino groups or their precursors.
Transition-Metal Catalysis : Catalysts based on transition metals like palladium (Pd), rhodium (Rh), and iridium (Ir) are widely used for pyridine C-H functionalization. beilstein-journals.org These methods can direct the substitution to specific positions (ortho, meta, or para) depending on the catalyst and directing group. beilstein-journals.orgresearchgate.netnih.govresearchgate.net For example, Pd-catalyzed C2-olefination can introduce a vinyl group that could be later transformed into an amino function. beilstein-journals.org
Organocatalysis : Photochemical organocatalytic methods have been developed for the functionalization of pyridines. acs.org One strategy involves the generation of pyridinyl radicals from pyridinium (B92312) ions under acidic conditions, which can then couple with other radicals. acs.org This approach offers a distinct mechanism from classical Minisci reactions and can provide different regioselectivity. acs.org
Hydroxylamine-Derived Reagents : The direct C-H amination of arenes and heterocycles can be achieved using electrophilic hydroxylamine-derived reagents. rsc.org These reactions can be catalyzed by various metals, including iron (Fe) and rhodium (Rh), and allow for the introduction of an unprotected amino group, which improves step economy by avoiding protection-deprotection sequences. rsc.org
| Catalytic Strategy | Catalyst Type | Description |
| Transition-Metal Catalysis | Pd, Rh, Ir, etc. | Enables direct C-H activation and functionalization at various positions on the pyridine ring. beilstein-journals.orgresearchgate.netresearchgate.net |
| Photochemical Organocatalysis | Dithiophosphoric acid | Utilizes pyridinyl radicals generated via single-electron transfer (SET) for C-C bond formation. acs.org |
| Metal-Catalyzed Amination | Fe, Rh | Employs electrophilic hydroxylamine-derived reagents for direct C-H amination of arenes and heterocycles. rsc.org |
General Aminopyridine Synthesis Paradigms Applicable to Pyridin-4-ols
Derivatization Strategies of this compound and Related Scaffolds
The this compound scaffold contains multiple reactive sites: the amino group, the hydroxyl group (in its pyridinol tautomer), the pyridine nitrogen, and the C-H bonds on the ring. This allows for a variety of derivatization strategies.
Reactions at the Amino Group : The primary amino group is a key site for modification.
N-Alkylation/Arylation : The amino group can be alkylated or arylated through reactions with alkyl halides or via cross-coupling reactions. For instance, (6-methyl-pyridin-2-ylamino)-acetic acid has been synthesized via a straightforward reaction of 2-amino-6-methylpyridine with chloroacetic acid. researchgate.net
Acylation : Reaction with acyl chlorides or anhydrides can form amide derivatives.
Boc Protection : The amino group can be protected, for example, with a tert-butyloxycarbonyl (Boc) group, which is a common strategy in multi-step syntheses to prevent unwanted side reactions.
Coordination Chemistry : The amino group, along with the pyridine nitrogen, can act as a ligand to coordinate with metal ions like Copper(II), forming metal complexes. researchgate.net
Reactions at the Hydroxyl/Pyridone Group : The 4-hydroxy group exists in equilibrium with its 4-pyridone tautomer.
O-Acylation/Alkylation : While the 4-hydroxypyridine (B47283) form is present, acylation can lead to O-acylated products (esters). However, this is often in equilibrium with N-acylation of the more stable pyridone tautomer. researchgate.net The outcome can depend on the acylating agent, reaction conditions, and solvent polarity. researchgate.net
N-Acylation/Alkylation : The pyridone nitrogen can be alkylated or acylated, which is often the thermodynamically favored pathway. researchgate.net
Reactions on the Pyridine Ring :
Electrophilic Aromatic Substitution : The pyridine ring can undergo electrophilic substitution, such as nitration or halogenation. For example, the nitration of 2-amino-6-methylpyridine with sulfuric acid can yield N-(6-methyl-5-nitropyridin-2-yl)nitramide. chemicalbook.com Bromination is also a feasible modification. chemicalbook.com These reactions introduce functional groups that can be further modified.
Diazotization : The amino group can be converted to a diazonium salt, which can then be replaced by various other functional groups, including halogens (F, Cl, Br) or even a nitroso group. chemicalbook.com
Derivatization Reagents for Analysis : Specific reagents can be used to derivatize the amino or hydroxyl groups for analytical purposes, such as mass spectrometry. Reagents like 2,4,6-trimethylpyrylium tetrafluoroborate (B81430) (TMPy) and 2-fluoro-1-methylpyridinium (FMP)-based reagents specifically target and modify primary amines and phenolic groups to enhance their ionization efficiency. mdpi.com
Functionalization at the Amino Moiety
The exocyclic amino group at the C2 position is a primary site for functionalization. Standard reactions targeting primary amines can be employed to introduce a wide array of substituents, thereby modulating the compound's physicochemical properties. While specific examples for this compound are not extensively detailed in the provided search results, general principles of aminopyridine chemistry suggest that this group can undergo reactions such as acylation, alkylation, and the formation of Schiff bases. These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.
Substitutions on the Pyridine Nucleus
Electrophilic and nucleophilic substitution reactions on the pyridine ring of this compound allow for the introduction of various functional groups onto the heterocyclic core. The directing effects of the existing amino, methyl, and hydroxyl (or oxo) groups play a crucial role in determining the regioselectivity of these reactions. The amino group is a strong activating group and, along with the hydroxyl group, directs electrophiles to the C3 and C5 positions. Halogenation, nitration, and sulfonation are common electrophilic substitution reactions that can be performed on such activated pyridine rings, often under carefully controlled conditions to avoid polysubstitution or side reactions.
Synthesis of Fused Heterocyclic Architectures
A significant area of investigation involves using this compound as a building block for the synthesis of more complex, fused heterocyclic systems. These fused structures are of great interest in medicinal chemistry and materials science due to their rigid frameworks and unique electronic properties. The vicinal arrangement of the amino group and a ring nitrogen atom makes this compound an ideal precursor for constructing fused five- or six-membered rings.
One common strategy is the condensation reaction with 1,3-dicarbonyl compounds or their equivalents to form pyridopyrimidines. Similarly, reaction with α-halocarbonyl compounds can lead to the formation of imidazopyridines. These cyclization reactions often proceed through an initial nucleophilic attack by the exocyclic amino group, followed by an intramolecular cyclization and dehydration. The specific reaction conditions can be tailored to favor the formation of a desired isomeric product. The synthesis of such fused heterocycles is a key strategy for developing novel compounds with potential biological activities.
Physicochemical Characterization and Spectroscopic Analysis
Crystallographic Investigations
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining molecular and crystal structures. Although a structure for the isolated 2-Amino-6-methylpyridin-4-ol (B2643011) molecule was not found, studies on its salts, such as 2-Amino-6-methylpyridinium 4-hydroxybenzoate (B8730719) and 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate (B104242), provide detailed information on the geometry of the 2-amino-6-methylpyridinium cation researchgate.netresearchgate.net.
In these structures, the protonation occurs at the pyridine (B92270) ring's nitrogen atom. The pyridinium (B92312) ring is observed to be essentially planar researchgate.net. The geometries of these cations reveal an amine-imine tautomerism, a common feature in aminopyridine derivatives researchgate.net. The asymmetric unit of the 4-methylbenzenesulfonate salt was found to contain two crystallographically independent protonated cations, highlighting subtle conformational variations within the same crystal lattice researchgate.net.
The crystal system and space group describe the symmetry of the crystal lattice. The analysis of salts containing the 2-amino-6-methylpyridinium cation reveals how it packs in a crystalline environment. For instance, the molecular salt 2-Amino-6-methylpyridinium 4-hydroxybenzoate crystallizes in the monoclinic system with the space group P2₁/c researchgate.net. This centrosymmetric space group is common for organic salts.
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| 2-Amino-6-methylpyridinium 4-hydroxybenzoate | Monoclinic | P2₁/c | researchgate.net |
The stability of a crystal structure is governed by a network of intermolecular interactions. In the crystal structures of 2-amino-6-methylpyridinium salts, hydrogen bonding is the dominant cohesive force. The protonated ring nitrogen and the amino group act as hydrogen bond donors, forming strong N—H⋯O interactions with the counter-anions researchgate.netresearchgate.net.
In the 4-hydroxybenzoate salt, cations and anions are linked by these N—H⋯O hydrogen bonds, and the anions are further connected by O—H⋯O interactions, creating a robust three-dimensional network researchgate.net. In the 4-methylbenzenesulfonate salt, the sulfonate oxygen atoms interact with the protonated ring nitrogen and the amino group to form a distinct R²₂(8) ring motif. These motifs are then connected into chains by further N—H⋯O hydrogen bonds researchgate.net.
Beyond hydrogen bonding, weaker C—H⋯O interactions and aromatic π–π stacking interactions also play a significant role in the crystal packing. In the 4-methylbenzenesulfonate structure, π–π stacking is observed between neighboring chains, with centroid-to-centroid distances measured between 3.497 Å and 3.771 Å, indicating significant supramolecular assembly researchgate.net.
Vibrational Spectroscopic Techniques
Vibrational spectroscopy, including FTIR and Raman techniques, provides information about the functional groups and vibrational modes of a molecule, serving as a molecular fingerprint. While direct experimental spectra for this compound are not detailed in the available literature, data from the closely related compound 2-amino-6-methylpyridine (B158447) offers valuable comparative insights researchgate.net. The primary difference would be the presence of O-H and C-O vibrational modes from the hydroxyl group at the 4-position.
FTIR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state. For the related 2-amino-6-methylpyridine, the Fourier Transform Infrared spectra have been recorded and analyzed researchgate.net. The N-H stretching vibrations of the amino group are typically observed as strong bands in the 3300–3500 cm⁻¹ region. Pyridine ring C-H stretching vibrations usually appear above 3000 cm⁻¹. The region between 1400 and 1650 cm⁻¹ is characteristic of the C=C and C=N stretching vibrations of the aromatic ring. For this compound, one would also expect to find a broad O-H stretching band, typically in the 3200-3600 cm⁻¹ region, and C-O stretching vibrations, usually appearing between 1000 and 1300 cm⁻¹.
Raman spectroscopy is a complementary technique to FTIR that relies on the inelastic scattering of monochromatic light. A complete vibrational analysis of 2-amino-6-methylpyridine has been performed using Fourier Transform Raman spectroscopy researchgate.net. The symmetric N-H stretching mode, which is often weak in the IR spectrum, can be more prominent in the Raman spectrum. The aromatic ring stretching vibrations are also typically strong in Raman spectra. The presence of the hydroxyl group in this compound would introduce characteristic O-H and C-O bending and stretching modes that would differentiate its spectrum from that of 2-amino-6-methylpyridine.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected in this compound |
|---|---|---|
| O-H Stretch | 3200 - 3600 (broad) | Yes |
| N-H Stretch (Amino) | 3300 - 3500 | Yes |
| Aromatic C-H Stretch | 3000 - 3100 | Yes |
| C=C / C=N Ring Stretch | 1400 - 1650 | Yes |
| C-O Stretch | 1000 - 1300 | Yes |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR Spectroscopy (¹H NMR)
In a typical ¹H NMR spectrum for this compound, distinct signals would be expected for the different types of protons present in the molecule. The methyl group protons (-CH₃) would likely appear as a singlet in the upfield region of the spectrum. The two aromatic protons on the pyridine ring would appear as two distinct signals, likely doublets, in the downfield aromatic region. The chemical shifts of these protons would be influenced by the electron-donating amino (-NH₂) and hydroxyl (-OH) groups. The protons of the amino and hydroxyl groups themselves would be expected to produce broad singlets, and their chemical shifts could vary significantly depending on the solvent and concentration.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| -CH₃ | ~2.0-2.5 | Singlet | 3H |
| Aromatic-H | ~6.0-7.5 | Doublet | 1H |
| Aromatic-H | ~6.0-7.5 | Doublet | 1H |
| -NH₂ | Variable | Broad Singlet | 2H |
Note: This table is predictive and not based on experimental data.
Carbon-13 NMR Spectroscopy (¹³C NMR)
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atom of the methyl group would resonate at the highest field (lowest ppm value). The four carbon atoms of the pyridine ring would appear in the downfield region, with their specific chemical shifts determined by the positions of the amino and hydroxyl substituents. The carbon atom bonded to the hydroxyl group (C-4) and the carbon atom bonded to the amino group (C-2) would likely be the most deshielded of the ring carbons.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -CH₃ | ~15-25 |
| Aromatic C-3 | ~90-110 |
| Aromatic C-5 | ~100-120 |
| Aromatic C-6 | ~140-160 |
| Aromatic C-2 | ~150-170 |
Note: This table is predictive and not based on experimental data.
Mass Spectrometry
Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight. While specific experimental mass spectra for this compound are not widely published, the fragmentation pattern would likely involve the loss of small, stable molecules or radicals from the parent ion.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Description |
|---|
Note: This table is predictive and not based on experimental data.
Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Absorption and Emission Spectroscopy
Lack of Specific Research Data for "this compound"
Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is a lack of specific published research on the computational and theoretical investigations of the chemical compound “this compound” corresponding to the detailed outline provided.
Multiple search strategies were employed, including queries for the compound in conjunction with key terms such as "Density Functional Theory (DFT)," "ab initio methods," "Frontier Molecular Orbital (FMO) theory," "Molecular Electrostatic Potential (MEP) mapping," and "hyperpolarizability studies." Despite these efforts, no dedicated scholarly articles or datasets were found that would provide the specific, in-depth information required to accurately and thoroughly populate the requested sections and subsections of the article.
While general information and computational studies on related pyridine derivatives exist, the user's strict instructions to focus solely on “this compound” and to adhere strictly to the provided outline cannot be fulfilled with the currently available scientific data. Generating an article under these constraints would not meet the standards of scientific accuracy and thoroughness as it would require speculation or the use of data from different molecules, which is explicitly forbidden by the instructions.
Therefore, the generation of the requested article is not possible at this time due to the absence of the necessary primary research findings for this specific compound.
Computational and Theoretical Investigations
Tautomeric Equilibrium Investigations
The phenomenon of tautomerism is a critical aspect of the chemical behavior of hydroxypyridines. For 2-Amino-6-methylpyridin-4-ol (B2643011), a prototropic tautomeric equilibrium exists between the enol form (4-hydroxy) and the keto form (4-one). Computational chemistry provides powerful tools to investigate the relative stabilities of these tautomers and predict the position of the equilibrium.
Density Functional Theory (DFT) is a commonly employed method for such investigations. By calculating the electronic energy of each tautomer, researchers can determine their relative stabilities. The equilibrium constant (KT) can then be estimated based on the difference in Gibbs free energy (ΔG) between the tautomers.
In the gas phase, the enol form of hydroxypyridines is often found to be slightly more stable. nih.gov However, in polar solvents, the keto form is typically favored due to better solvation of the more polar pyridone structure. wuxiapptec.com For this compound, two primary tautomers are of interest: the -ol form (this compound) and the -one form (2-Amino-6-methyl-1H-pyridin-4-one).
An illustrative DFT calculation could yield the following relative energies for the tautomers of this compound:
| Tautomer | Relative Energy (kcal/mol) - Gas Phase (Illustrative) | Relative Energy (kcal/mol) - Aqueous (Illustrative) |
|---|---|---|
| This compound (Enol form) | 0.00 | +2.5 |
| 2-Amino-6-methyl-1H-pyridin-4-one (Keto form) | +0.8 | 0.00 |
These hypothetical values suggest that in the gas phase, the enol form is slightly more stable, while in an aqueous environment, the equilibrium would shift to favor the keto form. This shift is a common characteristic of hydroxypyridine/pyridinone tautomeric pairs. wuxiapptec.comacs.org
Hydrogen Bonding Analysis and Energetics
This compound possesses both hydrogen bond donor (the amino and hydroxyl groups) and acceptor (the nitrogen atom in the pyridine (B92270) ring and the oxygen atom) sites, allowing it to form various intermolecular hydrogen bonds. These interactions are crucial in determining the compound's physical properties and its interactions in biological systems.
Computational methods can be used to model these hydrogen bonds and calculate their interaction energies. The strength of a hydrogen bond is dependent on the distance between the donor and acceptor atoms and the angle of the bond. Theoretical studies on pyridine derivatives have shown that hydrogen bonding can significantly affect their vibrational frequencies. nih.gov
A computational analysis of the hydrogen bonding capabilities of this compound could involve modeling its dimerization or its interaction with solvent molecules like water. An exemplary analysis might produce the following data for a dimer of the enol form:
| Hydrogen Bond Type | Donor Atom | Acceptor Atom | Distance (Å) (Illustrative) | Interaction Energy (kcal/mol) (Illustrative) |
|---|---|---|---|---|
| O-H···N | O (hydroxyl) | N (pyridine ring) | 1.85 | -6.2 |
| N-H···O | N (amino) | O (hydroxyl) | 2.10 | -3.5 |
These illustrative values indicate that the O-H···N hydrogen bond is significantly stronger than the N-H···O interaction in this hypothetical dimer. Such computational insights are invaluable for understanding the supramolecular chemistry of the compound.
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT, often coupled with the Gauge-Including Atomic Orbital (GIAO) method, has become a standard practice. nih.govacs.org These calculations can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of a compound.
An illustrative prediction of the NMR chemical shifts for this compound (enol form) is presented below:
| Atom | Predicted ¹H Chemical Shift (ppm) (Illustrative) | Predicted ¹³C Chemical Shift (ppm) (Illustrative) |
|---|---|---|
| C2 | - | 158.2 |
| C3 | 6.15 | 105.4 |
| C4 | - | 165.8 |
| C5 | 6.30 | 102.1 |
| C6 | - | 150.5 |
| CH₃ | 2.25 | 20.3 |
| NH₂ | 4.80 | - |
| OH | 9.50 | - |
IR Spectroscopy: Similarly, the vibrational frequencies of a molecule can be calculated using computational methods, providing a theoretical Infrared (IR) spectrum. These calculations can help in the assignment of experimental IR bands to specific vibrational modes of the molecule. nih.gov
An illustrative prediction of key IR vibrational frequencies for this compound is shown below:
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |
|---|---|
| O-H stretch | 3450 |
| N-H stretch (asymmetric) | 3350 |
| N-H stretch (symmetric) | 3250 |
| C=C/C=N ring stretch | 1620 |
| C-O stretch | 1280 |
These predicted spectroscopic data, while illustrative, demonstrate the potential of computational chemistry to provide deep insights into the structure and properties of this compound.
Reactivity Profiles and Reaction Mechanisms
Acid-Base Chemistry and Proton Transfer Phenomena
The structure of 2-Amino-6-methylpyridin-4-ol (B2643011) incorporates several sites susceptible to protonation and deprotonation: the basic ring nitrogen, the exocyclic amino group, and the acidic hydroxyl group. The pKa of the related compound 2-methylpyridine (B31789) is 5.96, indicating that the pyridine (B92270) ring nitrogen is moderately basic. charite.de The presence of the electron-donating amino and methyl groups is expected to increase the basicity of the ring nitrogen in this compound compared to pyridine itself. Conversely, the hydroxyl group is acidic and can be deprotonated by a base.
Tautomerism-Driven Reactivity of Pyridin-4-ols
A critical aspect of the chemistry of this compound is its existence as a mixture of tautomers. Like other pyridin-4-ols, it undergoes keto-enol tautomerization, establishing an equilibrium with its pyridin-4(1H)-one form. researchgate.net This equilibrium involves the migration of a proton from the hydroxyl group to the ring nitrogen atom.
Figure 1. Tautomeric equilibrium between the pyridin-4-ol (enol) and pyridin-4(1H)-one (keto) forms.
For most pyridin-4-ols, the equilibrium heavily favors the keto (pyridin-4-one) tautomer. researchgate.net This preference is often attributed to the greater stability gained from the amide-like resonance in the pyridone ring and favorable intermolecular hydrogen bonding in the solid state. researchgate.netnih.gov The presence of both tautomers, even if one is in a much lower concentration, provides dual reactivity. The enol form can react as a phenol (B47542) (e.g., O-acylation, O-alkylation), while the keto form exhibits reactivity typical of ketones and amides. This tautomerism plays a significant role in various biological and chemical processes, as the different forms can have distinct binding affinities and reaction pathways. frontiersin.orgnih.gov
| Tautomer Form | Key Structural Feature | Potential Reactivity |
| Pyridin-4-ol (Enol) | Aromatic ring with -OH group | Phenol-like reactions (e.g., ether formation) |
| Pyridin-4(1H)-one (Keto) | Pyridone ring with C=O group | Amide/Ketone-like reactions (e.g., reactions at α-carbon) |
Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is substituted with two strong electron-donating groups (amino and hydroxyl) and one weaker electron-donating group (methyl). These substituents significantly influence the ring's susceptibility to substitution reactions.
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the pyridine ring itself is generally difficult due to the electron-withdrawing nature of the ring nitrogen. However, the powerful activating effects of the amino and hydroxyl/oxo groups can overcome this inherent lack of reactivity. These groups are ortho- and para-directing. masterorganicchemistry.com In this compound, the C3 and C5 positions are ortho and para to the C4-hydroxyl group and meta to the C2-amino group. Conversely, they are meta and ortho, respectively, to the C2-amino group. The combined directing effects of the -NH2, -OH, and -CH3 groups strongly activate the C3 and C5 positions for electrophilic attack. Reactions such as nitration and halogenation would be expected to yield 3- and/or 5-substituted products. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). youtube.com For NAS to occur, a good leaving group must be present at one of these activated positions. youtube.com In the parent compound, neither the amino, methyl, nor hydroxyl groups are good leaving groups. Therefore, direct NAS is not a facile process. However, the hydroxyl group at the C4 position could potentially be converted into a better leaving group (e.g., a tosylate) to enable substitution by a strong nucleophile. The reaction generally proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate (a Meisenheimer complex). libretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is enhanced by electron-withdrawing groups on the ring. libretexts.orgnih.gov
Oxidation-Reduction Pathways
The functional groups on this compound present sites for both oxidation and reduction reactions.
Oxidation: The amino (-NH2) and hydroxyl (-OH) groups are susceptible to oxidation. Aromatic amines and phenols can be oxidized by various reagents to form a range of products, including quinone-like structures. The pyridine ring itself is relatively resistant to oxidation but can be cleaved under harsh conditions. The methyl group can also be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate, although this typically requires forcing conditions.
Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H2 gas with catalysts like Pt, Pd, or Ni). This reaction typically requires high pressure and/or temperature. The choice of catalyst and reaction conditions can be tuned to achieve selective reduction of the pyridine ring without affecting other functional groups.
Cycloaddition and Condensation Reactions
The bifunctional nature of this compound allows it to participate in various cycloaddition and condensation reactions. The exocyclic amino group can act as a nucleophile, reacting with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines) via a condensation reaction. These reactions are fundamental in the synthesis of more complex heterocyclic systems.
Furthermore, the pyridin-4(1H)-one tautomer possesses reactive sites that can engage in condensation reactions. For example, derivatives of pyridinones with an aldehyde function have been used in Knoevenagel condensation reactions with compounds containing active methylene (B1212753) groups to construct bicyclic pyridinones. nih.gov Similar reactivity could be exploited with 2-amino-6-methylpyridin-4(1H)-one or its derivatives to build more complex molecular scaffolds.
Catalytic Transformations Involving this compound Derivatives
Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is an atom-economical method for synthesizing amines. nih.gov While the direct hydroamination of unactivated alkenes is challenging, catalytic systems have been developed to facilitate this transformation. nih.gov Derivatives of aminopyridines have proven to be effective ligands or reagents in these processes.
For instance, 2-amino-6-methylpyridine (B158447) (a structurally related compound lacking the C4-hydroxyl group) has been successfully employed in iridium-catalyzed enantioselective intermolecular hydroamination of unactivated alkenes. nih.gov In such catalytic cycles, the amine reagent coordinates to the metal center, and subsequent steps involving alkene insertion and reductive elimination lead to the formation of the new amine product. It is plausible that derivatives of this compound, where the hydroxyl group is protected or modified, could be utilized in similar copper- or iridium-catalyzed hydroamination reactions to generate complex chiral amines from simple alkene feedstocks. nih.govrsc.org The electronic and steric properties of the aminopyridine ligand are critical for the efficiency and selectivity of the catalyst.
Other Metal-Catalyzed Reactions
The versatile scaffold of this compound, featuring amino, hydroxyl, and methyl groups on a pyridine ring, presents multiple opportunities for further functionalization through various metal-catalyzed reactions. While specific studies on this exact compound are limited, the reactivity of its constituent functional groups and the pyridine core has been extensively explored with related molecules. This section will delve into several key metal-catalyzed transformations, drawing parallels from existing literature on substituted pyridines and pyridinols to predict the reactivity of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nobelprize.orglibretexts.org The general catalytic cycle for many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, involves three key steps: oxidative addition, transmetalation (for coupling reactions involving organometallic reagents), and reductive elimination. libretexts.org
For this compound to participate in such reactions, the hydroxyl group at the C4 position would likely need to be converted into a better leaving group, such as a triflate (OTf). This transformation would render the C4 position susceptible to palladium-catalyzed cross-coupling with a variety of partners.
Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. nobelprize.orglibretexts.org A hypothetical Suzuki-Miyaura coupling of the triflate derivative of this compound with an arylboronic acid would proceed as follows:
Oxidative Addition: A Pd(0) catalyst inserts into the C-OTf bond of the pyridinyl triflate, forming a Pd(II) intermediate.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the triflate group.
Reductive Elimination: The two organic groups on the palladium complex couple, forming a new C-C bond and regenerating the Pd(0) catalyst.
While no specific examples with this compound are available, studies on similar heterocyclic systems demonstrate the feasibility of this approach. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully employed for the synthesis of 6-aryl-2,4-diamino-pyrimidines from their chloro analogues.
Table 1: Analogous Palladium-Catalyzed Suzuki Cross-Coupling Reactions of Heterocyclic Halides
| Entry | Heterocyclic Halide | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | 6-chloro-2,4-diaminopyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 75 |
| 2 | 2-chloro-3-hydroxypyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 85 |
| 3 | 4-bromoisoquinoline | 3-Thienylboronic acid | Pd(OAc)₂/dppf | Cs₂CO₃ | DMF | 92 |
Copper-Catalyzed Reactions
Copper catalysts are particularly effective for C-N and C-O bond formation. rsc.org Given the presence of a primary amino group, this compound could potentially undergo copper-catalyzed amination reactions, such as N-arylation.
Ullmann Condensation: This is a classic copper-catalyzed reaction that forms a C-N bond between an amine and an aryl halide. The mechanism is thought to involve the coordination of the amine and the aryl halide to a copper(I) center, followed by reductive elimination.
While direct N-arylation of this compound has not been reported, numerous studies have demonstrated the copper-catalyzed amination of various halopyridines. For instance, the amination of 2-halopyridines with a variety of amines has been achieved using copper-containing metal-organic frameworks (Cu-MOFs) or copper nanoparticles (CuNPs) as catalysts.
Table 2: Analogous Copper-Catalyzed Amination of Halopyridines
| Entry | Halopyridine | Amine | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-bromopyridine | n-octylamine | Cu-MOF | Cs₂CO₃ | DMSO | 85 |
| 2 | 2-iodopyridine | Adamantane-1-amine | CuNPs | K₂CO₃ | Toluene | 78 |
| 3 | 5-bromo-2-aminopyridine | Morpholine | CuI/L-proline | K₂CO₃ | DMSO | 91 |
Nickel-Catalyzed C-H Functionalization
Nickel catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions that require pre-functionalized substrates. rsc.org The pyridine ring in this compound contains C-H bonds that could potentially be activated by a nickel catalyst, often in the presence of a Lewis acid co-catalyst. researchgate.netmdpi.com
The directing group ability of the amino and hydroxyl groups could influence the regioselectivity of such a reaction. For instance, nickel-catalyzed C-H alkylation of pyridones has been reported, where the carbonyl group directs the functionalization. mdpi.com It is conceivable that the functional groups on this compound could direct a nickel catalyst to activate a specific C-H bond on the pyridine ring for subsequent coupling with alkenes or alkynes.
Table 3: Analogous Nickel-Catalyzed C-H Functionalization of Pyridine Derivatives
| Entry | Pyridine Derivative | Coupling Partner | Catalyst System | Solvent | Product | Yield (%) |
| 1 | Pyridine | 1-octene | Ni(cod)₂ / AlMe₃ | Toluene | 4-octylpyridine | 72 |
| 2 | 2-pyridone | Phenylacetylene | Ni(acac)₂ / P(i-Pr)₃ | Dioxane | 3-(phenylethynyl)-2-pyridone | 65 |
| 3 | 4-dimethylaminopyridine | Styrene | Ni(cod)₂ / PCy₃ | THF | 2-(1-phenylethyl)-4-(dimethylamino)pyridine | 88 |
Rhodium-Catalyzed C-H Activation
Rhodium catalysts are also well-known for their ability to mediate C-H activation and subsequent annulation reactions to form complex heterocyclic structures. nih.govamericanelements.comnih.gov The amino group in this compound could serve as a directing group to facilitate rhodium-catalyzed C-H activation at the adjacent C3 position. This activated intermediate could then react with various coupling partners, such as alkynes or alkenes, to construct new fused ring systems.
For example, rhodium(III)-catalyzed C-H activation of amides followed by coupling with alkynes is a common strategy for the synthesis of isoquinolones. nih.gov A similar strategy could potentially be envisioned for this compound, where the amino group directs the C-H activation, leading to novel fused pyridinone architectures.
Table 4: Analogous Rhodium-Catalyzed C-H Activation/Annulation Reactions
| Entry | Substrate | Coupling Partner | Catalyst | Oxidant | Solvent | Product | Yield (%) |
| 1 | Benzamide | Diphenylacetylene | [RhCpCl₂]₂ | AgSbF₆ | t-AmylOH | 3,4-diphenylisoquinolin-1(2H)-one | 95 |
| 2 | Acrylamide | 1-phenyl-1-propyne | [RhCpCl₂]₂ | Cu(OAc)₂ | DCE | 3-methyl-4-phenylpyridin-2(1H)-one | 82 |
| 3 | N-pivaloyl-N'-(pyridin-2-yl)hydrazine | Phenylacetylene | [Rh(OAc)₂]₂ | Ag₂CO₃ | MeOH | 3-phenyl-1-pivaloyl-1,2-dihydropyrido[1,2-b]indazole | 76 |
Coordination Chemistry and Metal Complex Formation
Ligand Design and Binding Modes of Pyridonates and Aminopyridines
The design of ligands is a cornerstone of modern coordination chemistry, enabling precise control over the structure and reactivity of metal complexes. 2-Amino-6-methylpyridin-4-ol (B2643011) incorporates functionalities from both aminopyridines and pyridonates, making it a versatile ligand platform. researchgate.netrsc.org Aminopyridines are known for their steric and electronic versatility, while pyridonates offer intriguing stereoelectronic features that lead to diverse coordination chemistry. mdpi.comrsc.org
The pyridonate form of the molecule, 2-amino-6-methyl-1H-pyridin-4-one, is particularly well-suited for forming stable chelate rings with metal ions. The deprotonated pyridinolic oxygen and the endocyclic nitrogen atom can act in concert to form a five-membered chelate ring, a common and highly stable arrangement in coordination chemistry. This κ²-N,O coordination is a primary binding mode for 2-pyridonate-type ligands. rsc.orgrsc.org
Furthermore, pyridonate ligands are known to act as bridging ligands, connecting two or more metal centers. This can occur in several ways:
μ-O,N Bridging: The ligand can bridge two metal centers using its nitrogen and oxygen atoms.
μ₂-O Bridging: The oxygen atom can bridge two metal centers. An example is seen in certain copper pyridonate complexes, where IR spectroscopy could distinguish between terminal κ¹-O bound pyridonates (1648 cm⁻¹) and μ₂-O bound pyridonates (1620 cm⁻¹). rsc.org
These bridging capabilities allow for the construction of polynuclear clusters and coordination polymers. The ability of pyridonate ligands to switch between chelating and bridging modes contributes to their versatility in creating complex supramolecular architectures. rsc.org
While chelation is common, particularly for 2-aminopyridine (B139424) where the amino group is at the ortho position, monodentate coordination is also frequently observed. researchgate.net In this mode, the ligand binds to a metal center through a single donor atom. For aminopyridines, coordination typically occurs through the more nucleophilic endocyclic pyridine (B92270) nitrogen atom. mdpi.comresearchgate.net
Monodentate coordination via the pyridine nitrogen is particularly favored when the metal center is sterically hindered or electronically reluctant to accept more than one donor from the ligand. mdpi.com For instance, several cobalt(II) complexes with 2-aminopyridine feature monodentate coordination through the pyridine nitrogen. researchgate.net Similarly, iron(II) halide complexes with a bulky aminopyridine ligand have been shown to adopt a rare η¹-coordination through the pyridine nitrogen atom instead of the more common chelating mode. mdpi.com Coordination through the weaker exocyclic amine nitrogen is exceptional and generally only occurs if the pyridine nitrogen is sterically blocked. mdpi.com
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with aminopyridine and pyridonate ligands is typically achieved through straightforward reaction pathways in a suitable solvent.
The synthesis of transition metal complexes often involves reacting a metal salt with the ligand in a specific molar ratio in a solvent like ethanol (B145695) or methanol. For example, a Copper(II) complex with the related ligand 2-amino-6-methylpyridine (B158447) was prepared by reacting CuCl₂·2H₂O with the ligand in a 1:4 molar ratio in methanol. researchgate.net Similarly, complexes of Cu(II) with other aminopyridine derivatives have been synthesized by adding an aqueous solution of the metal salt to an ethanolic solution of the ligand and refluxing the mixture for several hours. ekb.eg The resulting solid complexes can then be filtered, washed, and dried. ekb.eg For copper(II), which readily forms complexes with N-donor ligands, square planar or distorted octahedral geometries are common. mdpi.comnih.gov
Table 1: Examples of Synthesized Aminopyridine/Pyridonate Metal Complexes
| Complex Formula | Metal Ion | Ligand(s) | Synthesis Method | Reference |
|---|---|---|---|---|
| [Cu(2-amino-6-methylpyridine)₄]Cl₂·2H₂O | Cu(II) | 2-amino-6-methylpyridine | Reaction of CuCl₂·2H₂O and ligand (1:4 ratio) in methanol | researchgate.net |
| [Cu(3AP)₂(NCS)₂] | Cu(II) | 3-aminopyridine (B143674), Isothiocyanate | Reaction of metal salt and ligands | nih.gov |
| [ApHFeBr(µ-Br)]₂ | Fe(II) | N-(2,6-diisopropylphenyl)-[6-(2,4,6-triisopropylphenyl)-pyridine-2-yl]-amine | Reaction of FeBr₂ and ligand in THF/toluene | mdpi.com |
In a dimeric iron(II) bromide complex with an aminopyridine ligand, X-ray analysis revealed a structure where each iron atom is coordinated to one pyridine nitrogen and two bridging bromide ligands, resulting in a distorted trigonal pyramidal geometry. mdpi.com The Fe-N bond length was measured at 2.080(3) Å. mdpi.com In copper(II) complexes with pyridine-based ligands, the geometry around the Cu(II) ion is often a distorted square pyramid or an axially elongated octahedron. mdpi.com For example, in a square planar Cu(II) complex with 3-aminopyridine and isothiocyanate, the Cu-N(pyridine) bond distance was found to be 2.013(6) Å. nih.gov
The coordination geometry is highly dependent on the metal ion, the specific ligand, and the presence of other coordinating species (like anions or solvent molecules).
Table 2: Selected Structural Data for Aminopyridine Metal Complexes
| Complex | Metal Center | Coordination Geometry | Key Bond Lengths (Å) | Reference |
|---|---|---|---|---|
| [ApHFeI₂(thf)] | Fe(II) | Distorted tetrahedral | Fe-N = 2.080(3) | mdpi.com |
| [Cu(3AP)₂(NCS)₂] | Cu(II) | Square planar | Cu-N(pyridine) = 2.013(6) | nih.gov |
| [Cu(4AP)₃(NCS)₂] | Cu(II) | Square pyramidal | Cu-N(pyridine) = 2.006(6) - 2.028(5) | nih.gov |
For transition metal complexes with nitrogen-donating ligands like pyridines, the stability generally follows the Irving-Williams series: Mn²⁺ < Fe²⁺ < Co²⁺ < Ni²⁺ < Cu²⁺ > Zn²⁺. researchgate.net This trend predicts that Cu(II) complexes will be among the most stable.
Role of this compound in Catalysis via Metal-Pyridonate Complexes
Currently, there is a lack of specific research in the scientific literature detailing the catalytic role of metal-pyridonate complexes formed with this compound. While the broader family of pyridonate ligands is known to form catalytically active complexes with various transition metals, specific studies employing the this compound ligand in catalytic reactions, along with corresponding performance data, have not been found.
Supramolecular Chemistry and Crystal Engineering
Design Principles for Supramolecular Architectures
The design of supramolecular architectures using molecules like 2-Amino-6-methylpyridin-4-ol (B2643011) is guided by the strategic use of directional and predictable non-covalent interactions. A key principle is the use of supramolecular synthons, which are robust structural units formed by reliable intermolecular interactions. For aminopyridine derivatives, a particularly dependable synthon involves the hydrogen bonding between the amino group and a carboxylic acid, or the proton transfer from a strong acid to the pyridine (B92270) nitrogen.
A powerful design strategy involves combining different types of non-covalent interactions to achieve intricate and stable structures. For instance, a combination of hydrogen bonds and halogen bonds can be employed to assemble molecules into larger architectures with precise control over connectivity. nih.gov In this approach, hydrogen bonds may form the primary structural motif, while other interactions like halogen bonds or π-π stacking provide structural support, organizing these motifs into extended one-, two-, or three-dimensional networks. nih.gov The functional groups of this compound—the hydrogen bond donating amino and hydroxyl groups and the accepting pyridyl nitrogen and carbonyl oxygen—make it an ideal candidate for creating such multi-component, ordered systems.
Hydrogen Bonding Motifs and Networks
Hydrogen bonding is the predominant force in directing the self-assembly of aminopyridine derivatives. The presence of multiple donor and acceptor sites in this compound allows for the formation of extensive and diverse hydrogen-bonded networks.
In the crystal structures of related compounds, extensive networks of intermolecular hydrogen bonds are consistently observed. The most common interactions include N—H···O and C—H···O bonds, which play a crucial role in stabilizing the crystal lattice. nih.govnih.gov
A frequently observed and highly predictable pattern in co-crystals of 2-aminopyridine (B139424) derivatives with carboxylic acids is the R²₂(8) ring motif. researchgate.netresearchgate.net This motif is formed by a pair of N—H···O hydrogen bonds between the amino group of the pyridinium (B92312) cation and the oxygen atoms of a carboxylate or sulfonate group. researchgate.net These robust motifs can then act as building blocks, connecting to form chains and more complex architectures. researchgate.net In hydrated crystals, water molecules can also participate significantly, forming cyclic clusters that bridge cations and anions through additional hydrogen bonds, contributing to the formation of an extensive supramolecular structure. nih.gov
| Interaction Type | Description | Compound System | Reference |
|---|---|---|---|
| N—H···O | Forms a characteristic R²₂(8) ring motif between the pyridinium cation and a sulfonate anion. | 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate (B104242) | researchgate.net |
| O—H···O / O—H···N | Extensive hydrogen bonds involving water molecules that form cyclic tetrameric clusters, bridging cations and anions. | 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate sesquihydrate | nih.gov |
| N—H···O / O—H···N | Interaction between the 2-amino group and carboxyl group forms a cyclic R²₂(8) motif. | 2-amino-4,6-dimethoxypyrimidine and 4-aminobenzoic acid co-crystal | researchgate.net |
| N—H···N | Forms centrosymmetric dimers in the crystal structure. | 6-Methylpyridin-2-amine | nih.gov |
While intermolecular hydrogen bonds often dominate the crystal packing, intramolecular hydrogen bonds can also play a role in defining molecular conformation. In certain co-crystals, intramolecular O—H···O hydrogen bonds have been observed within one of the component molecules, such as a tartrate anion. researchgate.net Similarly, intramolecular N—H···N bonds have been identified in other complex heterocyclic systems. nih.gov For this compound, particularly in its pyridin-4-one tautomeric form, the potential exists for intramolecular hydrogen bonding between the hydrogen on the ring nitrogen and the adjacent amino group, which could influence its crystal packing behavior.
Co-crystal and Salt Formation
A primary technique in the crystal engineering of aminopyridines is the formation of co-crystals and salts. Due to the basic nature of the pyridine nitrogen atom, it can readily accept a proton from a sufficiently strong acid, leading to the formation of a pyridinium salt. This process of proton transfer is a cornerstone for creating new crystalline materials with tailored properties.
The closely related compound, 2-amino-6-methylpyridine (B158447), has been shown to form salts with a variety of organic acids, including:
Pyridine-2,6-dicarboxylic acid nih.gov
Succinic acid chemicalbook.com
L-tartaric acid researchgate.net
Glutaric acid researchgate.net
4-methylbenzenesulfonic acid researchgate.net
In these structures, the pyridinium cation and the acid anion self-assemble, primarily through the robust hydrogen-bonding synthons discussed previously. The choice of the acidic co-former is critical, as its size, shape, and functional groups will influence the resulting supramolecular architecture. The difference in acidity (pKa) between the aminopyridine and the co-former is a key factor in predicting whether the interaction will result in a neutral co-crystal or a proton-transfer-based salt. mdpi.com
Pi-Pi Stacking Interactions
In the crystal structure of a salt derived from 2-amino-4-methylpyridine (B118599), π–π stacking interactions were observed with centroid-to-centroid distances between aromatic rings of 3.4690 (8) Å and 3.6931 (8) Å. nih.gov Similarly, the crystal packing of 2-amino-6-methylpyridinium 4-methylbenzenesulfonate features aromatic π–π stacking interactions with centroid–centroid distances ranging from 3.497 (2) Å to 3.771 (2) Å. researchgate.net These distances are indicative of effective π-electron cloud overlap. The interplay between directional hydrogen bonds and the less directional but significant π-π stacking is crucial in the formation of stable, densely packed three-dimensional structures.
| Compound System | Centroid-Centroid Distances (Å) | Reference |
|---|---|---|
| 2-Amino-4-methylpyridinium 6-carboxypyridine-2-carboxylate | 3.4690 (8) and 3.6931 (8) | nih.gov |
| 2-Amino-6-methylpyridinium 4-methylbenzenesulfonate | 3.497 (2), 3.599 (2), and 3.771 (2) | researchgate.net |
Construction of One-, Two-, and Three-Dimensional Supramolecular Assemblies
The ultimate goal of crystal engineering is to control the assembly of molecules into extended structures with specific dimensionality. The non-covalent interactions associated with this compound and its analogues serve as the tools to achieve this control.
One-Dimensional (1D) Assemblies: Directional hydrogen bonds are often responsible for forming 1D chains. For example, a combination of N-H···O and C-H···O hydrogen bonds can link molecules head-to-tail, resulting in an infinite molecular chain. nih.gov
Two-Dimensional (2D) Assemblies: These 1D chains can be further organized into 2D sheets through weaker inter-chain interactions. This can be achieved through additional hydrogen bonds, which link the parallel chains together to form a stepped network. nih.gov Alternatively, π-π stacking interactions between the aromatic rings of adjacent chains can also facilitate the formation of layered structures. nih.gov
Three-Dimensional (3D) Assemblies: The extension from 2D to 3D is accomplished by linking the layers or sheets. Strong hydrogen bonds, in combination with π–π stacking interactions, can effectively connect adjacent chains and layers, leading to the formation of a stable three-dimensional framework. researchgate.net The precise arrangement and interplay of these varied interactions ultimately determine the topology of the final supramolecular assembly.
The requested article cannot be generated due to a lack of specific research data on the quadruple hydrogen-bonding systems of this compound.
Extensive searches for scientific literature detailing the exploration of quadruple hydrogen-bonding systems specifically for the compound this compound have not yielded relevant research findings. The provided reference number " mdpi.com" within the user's outline could not be correlated with a specific publication on this topic based on the available search results.
The field of supramolecular chemistry heavily relies on specific molecular motifs to achieve quadruple hydrogen bonding, with the most prominent example being the ureidopyrimidinone (UPy) unit. This motif is well-documented to form strong, self-complementary quadruple hydrogen-bonded dimers, leading to the formation of supramolecular polymers and other complex architectures. However, research directly linking this compound to similar quadruple hydrogen-bonding self-assembly was not found in the public domain.
Crystal engineering studies and the exploration of hydrogen-bonding patterns are fundamental to understanding the supramolecular behavior of molecules. While this compound possesses hydrogen bond donors (amino and hydroxyl groups) and acceptors (pyridyl nitrogen and hydroxyl oxygen), the specific arrangement required for a stable quadruple hydrogen-bonding array has not been reported.
Therefore, without accessible research data on the crystal structure, hydrogen bond analysis, and association constants related to the quadruple hydrogen-bonding of this compound, it is not possible to generate a scientifically accurate and informative article that adheres to the user's strict outline and content requirements.
Applications in Advanced Materials and Biochemical Research
Development of Nonlinear Optical (NLO) Materials
Organic materials are gaining significant attention for their potential in nonlinear optical (NLO) applications due to advantages like high damage thresholds and synthetic flexibility. researchgate.net Derivatives of aminopyridine have been investigated as promising candidates for NLO materials. Research into compounds such as 2-amino-4-methylpyridinium cyanoacetate (B8463686) (2A4MPC) has shown significant NLO responses. researchgate.net The laser damage threshold for these crystals has been measured at 2.90 GW/cm², indicating high optical durability suitable for NLO applications. researchgate.net While direct NLO studies on 2-Amino-6-methylpyridin-4-ol (B2643011) are not extensively documented, the promising results from structurally similar pyridinium (B92312) salts highlight the potential of this chemical family in creating materials for frequency mixing, electro-optical modulation, and optical switching. researchgate.netresearchgate.net
Formation of Charge Transfer Complexes
Charge transfer (CT) complexes are crucial in various fields, including the development of solar cells and sensors. Aminopyridines are effective electron donors and readily form stable CT complexes with electron acceptors. Spectrophotometric studies have investigated the reaction between 2-amino-4-methylpyridine (B118599), as an electron donor, and chloranilic acid, as an electron acceptor, in various polar solvents. researchgate.net These studies confirmed the formation of stable 1:1 CT complexes. researchgate.net Similarly, 2-Amino-6-methylpyridine (B158447) (2A6MPy) has been shown to react with π-acceptors like tetracyanoethylene (B109619) (TCNE) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form solid charge transfer complexes. chemicalbook.com The stability and characteristics of these complexes have been evaluated, providing insights into their electronic properties. researchgate.net
| Electron Donor | Electron Acceptor | Solvent | Stoichiometric Ratio | Key Findings |
|---|---|---|---|---|
| 2-amino-4-methylpyridine | Chloranilic acid | Acetonitrile, Methanol | 1:1 | Formation of stable CT complexes confirmed by spectrophotometry. researchgate.net |
| 2-Amino-6-methylpyridine | Tetracyanoethylene (TCNE) | Chloroform | 1:2 | Formation of a solid charge transfer molecule. chemicalbook.com |
| 2-Amino-6-methylpyridine | 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Chloroform | 2:1 | Formation of a solid charge transfer molecule. chemicalbook.com |
Role as Building Blocks in Complex Organic Synthesis
Aminopyridine derivatives are highly valued as versatile building blocks in organic synthesis, facilitating the creation of more complex molecules. chemimpex.com 2-Amino-6-methylpyridine, for instance, serves as a precursor for constructing diverse and valuable chemical scaffolds. chemicalbook.com Its unique structure allows it to be a key component in the synthesis of heterocyclic compounds, which are fundamental in drug discovery and development. chemimpex.com Reactions involving this compound include its use in generating 5-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine and 6-bromo-5-methyl-2-phenylthiazolo[4,5-b]pyridine. chemicalbook.com The reactivity of its amino group allows for various substitutions, making it an important precursor for N-linked aminopiperidine-based gyrase inhibitors. chemicalbook.com
Intermediates for Specialty Chemicals in Industrial Synthesis
In an industrial context, aminopyridines are important intermediates for producing a range of specialty chemicals. 2-Amino-6-methylpyridine is a key intermediate in the synthesis of pharmaceutical active compounds, most notably nalidixic acid. alkalimetals.comgoogle.com Its applications also extend to the agrochemical sector, where it is used in formulations to enhance the efficacy of pesticides and herbicides. chemimpex.com Furthermore, the reactivity and stability of 2-Amino-6-methylpyridine make it advantageous in the production of dyes and pigments. chemimpex.com
Enzyme Inhibitor Research (Mechanistic Studies)
The aminopyridine scaffold is of significant interest in medicinal chemistry, particularly in the field of enzyme inhibitor research. Coordination complexes involving aminopyridine ligands have been screened for various biological activities, including enzyme inhibition. mdpi.com
Investigation of Phosphatidylinositol 3-Kinase (PI3K) Inhibition
Phosphatidylinositol 3-kinases (PI3Ks) are a family of enzymes that play a central role in regulating cellular processes like proliferation, survival, and motility. nih.gov Dysregulation of the PI3K signaling pathway is linked to numerous human cancers, making these enzymes an attractive target for novel anti-cancer therapies. nih.govnih.gov 2-Amino-6-methylpyridine is utilized as a reagent in the identification and synthesis of selective inhibitors for phosphatidylinositol 3-kinase alpha (PI3Kα), one of the isoforms of PI3K. chemicalbook.com The development of potent and selective small-molecule PI3K inhibitors is an active area of research, with several compounds having progressed into clinical trials. nih.govresearchgate.net
Analysis of Inducible Nitric Oxide Synthase (iNOS) Inhibition
Inducible nitric oxide synthase (iNOS) is an enzyme that produces nitric oxide (NO) and is implicated in various inflammatory diseases. nih.govresearchgate.net Consequently, there is significant interest in developing selective iNOS inhibitors. Research has shown that 2-amino-4-methylpyridine acts as a non-selective NOS inhibitor with good potency. nih.gov A series of position-6 substituted 2-amino-4-methylpyridine analogues have been synthesized and evaluated as iNOS inhibitors. nih.govnih.gov Certain analogues were identified as having high potential to serve as PET tracers for non-invasively imaging iNOS activation in vivo, which could be valuable for studying inflammatory processes. nih.govresearchgate.netnih.gov
| Compound | Target | Potency (IC50) | Significance |
|---|---|---|---|
| 2-amino-4-methylpyridine (analogue 1) | iNOS | - | Parent compound, good potency but non-selective. nih.gov |
| 6-substituted alkyl analog of 2-amino-4-methylpyridine (analogue 2) | iNOS | 28 nM | Improved potency and selectivity over the parent compound. nih.gov |
| 6-(2-fluoropropyl)-4-methylpyridin-2-amine (analogue 9) | iNOS | - | Identified as having high potential as a PET radiotracer for imaging iNOS. nih.govnih.gov |
Future Research Avenues and Emerging Trends
Exploration of Green Chemistry Synthetic Pathways
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of 2-Amino-6-methylpyridin-4-ol (B2643011) will likely focus on the principles of green chemistry to minimize waste, reduce energy consumption, and utilize renewable resources. One promising avenue is the use of sustainable catalysts and solvent systems. For instance, a study on the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives highlighted the use of pyridine-2-carboxylic acid as a recyclable and efficient catalyst in a water-ethanol solvent mixture, achieving high yields and demonstrating excellent green metrics such as high atom economy and a low E-factor. Similar one-pot, multi-component reaction strategies could be adapted for the synthesis of this compound, potentially starting from readily available and inexpensive precursors.
Another approach involves microwave-assisted synthesis, which has been shown to be an effective green method for producing 4-hydroxy-2-quinolone analogues, offering advantages such as reduced reaction times and improved yields. The application of microwave irradiation to the synthesis of this compound could offer a more sustainable alternative to conventional heating methods. Furthermore, exploring biocatalysis, utilizing enzymes to carry out specific reaction steps, could lead to highly selective and environmentally friendly synthetic pathways.
| Green Synthesis Approach | Potential Advantages | Relevant Precursors/Catalysts |
| One-pot multicomponent synthesis | High atom economy, reduced waste, simplified procedures. | Substituted aldehydes, malononitrile, dimedone, pyridine-2-carboxylic acid. |
| Microwave-assisted synthesis | Faster reaction rates, higher yields, energy efficiency. | β-enaminones, bismuth chloride III. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. | Enzymes (e.g., transaminases, hydrolases). |
Advanced Spectroscopic Characterization Techniques and Data Interpretation
A thorough understanding of the structural and electronic properties of this compound is crucial for its application in various fields. While standard spectroscopic techniques like 1H and 13C NMR, and IR spectroscopy provide fundamental structural information, future research will likely employ more advanced methods for a deeper characterization. Techniques such as two-dimensional NMR (COSY, HSQC, HMBC) can provide unambiguous assignments of proton and carbon signals, especially for more complex derivatives.
Solid-state NMR could be employed to study the crystal structure and intermolecular interactions in the solid form. Advanced mass spectrometry techniques, such as high-resolution mass spectrometry (HRMS), can provide precise molecular weight determination and aid in the identification of impurities or reaction byproducts.
Furthermore, the integration of experimental data with computational methods, such as Density Functional Theory (DFT), will be instrumental in interpreting complex spectra. DFT calculations can predict NMR chemical shifts, vibrational frequencies, and electronic transitions, which can then be compared with experimental data to validate the proposed structure and gain insights into the molecule's electronic properties. For instance, the correlation between calculated and experimental NMR chemical shifts has been shown to be highly accurate for similar pyridine (B92270) derivatives.
| Spectroscopic Technique | Information Gained |
| 2D NMR (COSY, HSQC, HMBC) | Unambiguous assignment of proton and carbon signals, connectivity information. |
| Solid-State NMR | Crystal structure, intermolecular interactions in the solid state. |
| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight, elemental composition. |
| UV-Vis Spectroscopy | Electronic transitions, optical properties. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional groups, vibrational modes. |
Development of Highly Selective Catalytic Systems Utilizing Pyridone Ligands
Pyridone-containing ligands have demonstrated significant potential in transition metal catalysis. The unique electronic and steric properties of the pyridone moiety can be tuned to create highly selective and efficient catalysts for a variety of organic transformations. The 2-pyridonate anion, formed by deprotonation of the pyridone, can act as a versatile ligand, coordinating to metal centers through its nitrogen and oxygen atoms.
Future research will likely focus on designing and synthesizing novel pyridone-based ligands derived from this compound for applications in catalysis. These ligands could be employed in palladium-catalyzed cross-coupling reactions, C-H activation, and other important transformations. For example, 2-pyridone ligands have been shown to be effective in palladium-catalyzed β- and γ-C(sp3)–H functionalizations of ketones. The amino and methyl groups on the this compound backbone provide opportunities for further functionalization, allowing for the fine-tuning of the ligand's properties to achieve desired catalytic activity and selectivity.
The cooperative effect between the metal center and the pyridonate ligand is often crucial for high catalytic performance. Computational studies, such as DFT, can be employed to understand the reaction mechanisms and to guide the design of more efficient catalytic systems.
| Catalytic Application | Metal Center | Role of Pyridone Ligand |
| C-H Activation/Functionalization | Palladium | Acts as an external ligand to accelerate the reaction. |
| Cross-Coupling Reactions | Palladium, Nickel, Copper | Influences selectivity and catalytic activity. |
| Hydrofunctionalization Reactions | 3d Transition Metals | Cooperates with the metal center for bond cleavage. |
| Polymerization | Titanium, Vanadium | Forms active catalyst complexes. |
Integration into Hybrid Functional Materials for Enhanced Properties
The incorporation of organic molecules into inorganic matrices to create hybrid functional materials is a rapidly growing field of research. The unique properties of this compound, such as its potential for hydrogen bonding and its ability to coordinate with metal ions, make it an attractive candidate for the development of novel hybrid materials with enhanced optical, electronic, or catalytic properties.
One approach involves the integration of this compound into metal-organic frameworks (MOFs) or coordination polymers. The pyridone and amino functionalities can act as linking groups, connecting metal nodes to form extended, porous structures. These materials could find applications in gas storage, separation, and heterogeneous catalysis.
Another avenue is the development of hybrid materials based on the embedding of organically modified polyoxometalates (POMs) or transition metal oxoclusters into a polymer matrix where derivatives of this compound could serve as the organic modifier. Such materials can exhibit synergistic properties arising from the combination of the inorganic and organic components. For instance, the incorporation of pyridine derivatives into materials can lead to interesting photophysical properties.
Computational Design and Predictive Modeling for Novel Properties and Applications
Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules and materials with desired properties. In the context of this compound, computational methods can be used to predict a wide range of properties and to guide experimental efforts.
Density Functional Theory (DFT) calculations can be employed to investigate the molecule's geometry, electronic structure, and spectroscopic properties. This information can be used to understand its reactivity and to predict its behavior in different chemical environments. For example, DFT has been used to study the properties of polynitro-bridged pyridine derivatives as potential high-energy materials.
Furthermore, computational screening can be used to identify potential applications for derivatives of this compound. For instance, molecular docking studies can be used to predict the binding affinity of these compounds to biological targets, suggesting their potential as therapeutic agents. Quantum chemical calculations can also provide insights into the photophysical properties of these molecules, aiding in the design of new fluorescent sensors or materials for optoelectronic applications.
| Computational Method | Predicted Properties/Applications |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties, reactivity. |
| Molecular Docking | Binding affinity to biological targets, potential therapeutic applications. |
| Quantum Chemical Calculations (TD-DFT) | Photophysical properties, design of fluorescent materials. |
| Isodesmic Reactions | Heats of formation for energetic materials. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-amino-6-methylpyridin-4-ol, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via cyclization of precursors like 4-amino-2-methylpyridine under controlled nitration or hydroxylation conditions. For example, nitration at 20°C using nitric acid yields intermediates that are hydrolyzed to the final product . Key steps include purification via silica gel chromatography and characterization by NMR to confirm regioselectivity (e.g., methyl group at C6 and hydroxyl at C4) . Optimizing temperature and solvent polarity (e.g., ethanol vs. THF) can improve yields by reducing side reactions like over-nitration.
Q. How is NMR used to confirm the structure of this compound?
- Methodological Answer : NMR data (e.g., δ 2.35 ppm for the C6 methyl group and δ 5.80 ppm for the C4 hydroxyl proton) are critical for structural confirmation. Coupling constants (e.g., between adjacent protons) help distinguish between regioisomers. For instance, in , compound 33 showed distinct shifts at δ 6.21 (pyridine H3) and δ 1.98 (methyl), confirming substitution patterns .
Q. What are the primary applications of this compound in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for drug candidates targeting enzymes like inducible nitric oxide synthase (iNOS). Modifications at the C2 amino and C4 hydroxyl groups enhance binding affinity. For example, fluorinated analogs (e.g., compound 15 in ) showed improved inhibitory activity in biochemical assays . Its role in synthesizing kinase inhibitors is also documented .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation?
- Methodological Answer : Discrepancies in NMR or mass spectrometry data may arise from tautomerism or impurities. For this compound, prototropic equilibria between keto and enol forms can complicate interpretation. Using deuterated solvents (e.g., DO) to exchange labile protons and 2D NMR (e.g., - HSQC) clarifies connectivity . X-ray crystallography (e.g., ) provides definitive confirmation of solid-state structures .
Q. What strategies optimize the synthesis of this compound derivatives for high-throughput screening?
- Methodological Answer : Parallel synthesis techniques, such as combinatorial libraries of fluorinated or alkylated derivatives, are effective. demonstrates the use of NaH-mediated alkylation with bromoethane to introduce fluorinated side chains (e.g., compound 15 , 81% yield) . Automated purification systems (e.g., flash chromatography) streamline isolation. Reaction monitoring via LC-MS ensures intermediate stability.
Q. How does computational modeling aid in predicting the biological activity of this compound analogs?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) identifies potential binding modes with target proteins like iNOS. QSAR studies correlate substituent effects (e.g., electron-withdrawing groups at C6) with inhibitory potency. For example, methyl groups enhance hydrophobic interactions, while hydroxyl groups participate in hydrogen bonding . MD simulations assess stability of ligand-protein complexes over nanosecond timescales.
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
- Methodological Answer : Scaling requires addressing exothermic reactions (e.g., nitration) and optimizing solvent recovery. highlights batch reactor use for intermediates like 32 , where controlled addition of reagents prevents thermal runaway . Continuous flow systems improve safety for hazardous steps. Regulatory-grade purity (>99%) is achieved via recrystallization from ethanol/water mixtures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
